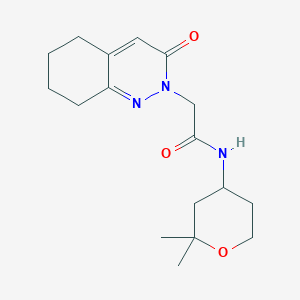

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Description

This compound features a bicyclic 5,6,7,8-tetrahydrocinnolin core with a 3-oxo group and an acetamide linkage to a 2,2-dimethyltetrahydro-2H-pyran substituent. The tetrahydrocinnolin moiety is a nitrogen-containing heterocycle, while the pyran group introduces steric bulk and lipophilicity.

Properties

Molecular Formula |

C17H25N3O3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(2,2-dimethyloxan-4-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide |

InChI |

InChI=1S/C17H25N3O3/c1-17(2)10-13(7-8-23-17)18-15(21)11-20-16(22)9-12-5-3-4-6-14(12)19-20/h9,13H,3-8,10-11H2,1-2H3,(H,18,21) |

InChI Key |

ZXFJCQXYIHEFSX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)NC(=O)CN2C(=O)C=C3CCCCC3=N2)C |

Origin of Product |

United States |

Biological Activity

N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a tetrahydropyran moiety and a cinnoline derivative, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 264.34 g/mol. The combination of these two structural motifs may enhance its pharmacological profile compared to similar compounds lacking this structural diversity.

Anticancer Activity

Research indicates that compounds with cinnoline structures exhibit anticancer properties. For instance, derivatives similar to the compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanism of action for this compound remains under investigation but may involve interaction with key signaling pathways in cancer cells.

Antimicrobial Activity

Compounds containing tetrahydropyran rings have demonstrated antimicrobial properties. The potential for this compound to act against various bacterial strains is being explored through in vitro studies that assess its efficacy against Gram-positive and Gram-negative bacteria.

Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in cellular signaling pathways. For example:

- Enzyme Inhibition : The compound may inhibit enzymes critical for tumor growth.

- Receptor Binding : It may bind to receptors that modulate cell survival and proliferation.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of related compounds and their implications for drug development:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Cinnoline Derivative | Anticancer | 15 µM | |

| Tetrahydropyran Analog | Antimicrobial | 20 µM | |

| Amide Derivative | Antileishmanial | 34 µM |

These studies highlight the importance of structural modifications in enhancing biological activity. For instance, the amide derivative showed improved stability and activity compared to ester analogs .

Comparison with Similar Compounds

Structural Moieties and Heterocyclic Systems

Key Comparisons :

- Tetrahydrocinnolin vs. Pyrido-Thieno-Pyrimidinone (Compound 24, ): Compound 24 contains a fused pyrido-thieno-pyrimidinone system, offering multiple hydrogen-bonding sites (NH and C=O groups). Substituents: The target’s 2,2-dimethyltetrahydropyran substituent introduces steric hindrance compared to Compound 24’s methyl and phenyl groups.

- Tetrahydrocinnolin vs. Tetrahydrochromen (Compound 6a, ): Compound 6a features a 5,6,7,8-tetrahydro-4H-chromen core linked to a cyanoacetamide group. The chromen system is oxygen-containing, while the cinnolin in the target compound is nitrogen-rich, affecting electronic properties and solubility .

Acetamide Linkage :

- All analogs share an acetamide backbone. However, substituents on the acetamide nitrogen vary significantly:

- Target compound : 2,2-dimethyltetrahydropyran.

- Compound 13a () : 4-sulfamoylphenyl group with a 4-methylphenyl hydrazine .

- Compound 5.6 (): Dichlorophenyl and dihydropyrimidinone-thioether groups .

Spectroscopic and Physical Properties

Table 1: Comparative Spectral Data

- The target’s dimethylpyran group would likely show distinct $ ^1 \text{H-NMR} $ signals for geminal dimethyl protons (~1.2–1.5 ppm) and pyran oxygen effects on neighboring protons.

Electronic and Steric Effects

- Electron-Withdrawing Groups :

- Steric Hindrance :

- The 2,2-dimethyl group on the pyran ring in the target compound may reduce rotational freedom and increase metabolic stability relative to less hindered analogs like Compound 6a .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.